Etymemazine

Description

Historical Context of Phenothiazine (B1677639) Derivative Development in Pharmaceutical Sciences

The lineage of phenothiazine derivatives in pharmaceutical sciences traces back to the mid-19th century. Phenothiazine itself, an organic compound with a characteristic tricyclic structure containing sulfur and nitrogen atoms, was first synthesized in 1883 by Heinrich August Bernthsen wikipedia.org. Earlier, in 1876, Heinrich Caro synthesized methylene (B1212753) blue, a derivative of phenothiazine, which found early applications in cell staining and later as an antimalarial agent in the 1890s wikipedia.orgvedantu.comresearchgate.netpharmaffiliates.com. Beyond medicinal uses, phenothiazine and its derivatives were also employed as insecticides and anthelmintics wikipedia.orgvedantu.comresearchgate.net.

A significant resurgence of interest in phenothiazine derivatives occurred in the 1940s, driven by research at Rhone-Poulenc Laboratories. This period saw the development of promethazine (B1679618), which, while lacking significant activity against infective organisms, demonstrated potent antihistamine properties and a pronounced sedative effect, leading to its use in allergy treatment and anesthesia wikipedia.orgvedantu.comresearchgate.net. The subsequent discovery of chlorpromazine (B137089) later in the decade marked a watershed moment. Its remarkable sedative and soothing effects, when applied to psychiatric patients in the early 1950s by Jean Delay and Pierre Deniker, ushered in the modern era of psychiatry and spurred extensive research into the therapeutic potential of phenothiazine compounds wikipedia.orgvedantu.comresearchgate.net. The phenothiazine scaffold became recognized as a prototypical pharmaceutical lead structure, underpinning a vast array of compounds with diverse biological activities, including antipsychotic, anticancer, antibacterial, and anti-inflammatory properties vedantu.comresearchgate.netresearchgate.net.

Academic Significance of Etymemazine within Early Neuropharmacology Research

This compound, identified by codes such as RP-6484 and also known as Ethylisobutrazine, emerged during this dynamic period of psychopharmacological discovery. It is characterized as a sedative and neuroleptic agent and is structurally related to other phenothiazines like cyamemazine (B1669373) and methotrimeprazine wikipedia.orgdrugbank.comnih.govscbt.com. Early academic research in the 1960s explored this compound's potential in neuropsychiatry. Studies from this era investigated its properties as a novel phenothiazine neuroleptic, a sedative, and a tranquilizer with anxiolytic and hypnotic effects wikipedia.orgdrugbank.comscbt.com. Notably, research titles indicated its investigation for conditions such as "DEMENTIA PRAECOX" and its classification as a "tranquilizer, anxiolytic and hypnotic" drugbank.comscbt.com.

These early investigations underscore this compound's academic significance in the nascent field of neuropharmacology, which focuses on understanding and developing drugs that affect the nervous system to treat psychiatric and neurological disorders frontiersin.orgnih.govnih.gov. The exploration of this compound contributed to the growing body of knowledge regarding the therapeutic applications of phenothiazine derivatives in managing complex central nervous system conditions.

Broad Categorization of this compound within Chemical and Pharmacological Classes

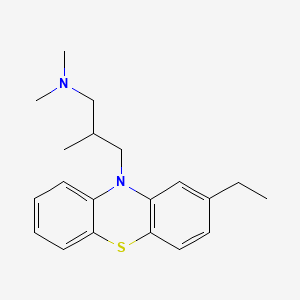

Chemical Class: this compound is fundamentally classified as a phenothiazine derivative . The phenothiazine core structure consists of a tricyclic system formed by two benzene (B151609) rings linked by a central ring containing both a sulfur and a nitrogen atom nih.govdrugbank.com. This structural motif is shared by a broad family of compounds with significant biological activities.

Pharmacological Class: Pharmacologically, this compound is categorized as an antipsychotic , antihistamine , and anticholinergic drug wikipedia.orgdrugbank.comscbt.com. It is also recognized for its sedative and neuroleptic properties, acting as a histamine (B1213489) H₁-receptor antagonist drugbank.comscbt.com.

Data Table: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3-(2-ethylphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | wikipedia.orgnih.gov |

| [3-(2-ethyl-10H-phenothiazin-10-yl)-2-methylpropyl]dimethylamine hydrochloride | drugbank.com | |

| CAS Registry Number | 523-54-6 (Free Base) | wikipedia.orgnih.gov |

| 3737-33-5 (Hydrochloride Salt) | wikipedia.orgdrugbank.comscbt.com | |

| Molecular Formula | C₂₀H₂₆N₂S | wikipedia.orgnih.gov |

| C₂₀H₂₇ClN₂S (Hydrochloride Salt) | drugbank.comscbt.com | |

| Molar Mass | 326.50 g/mol (Free Base) | wikipedia.orgnih.gov |

| 326.502 (Average, Free Base) | chemspider.com | |

| 362.96 (Average, Hydrochloride Salt) | drugbank.comscbt.com | |

| InChI Key | USKHCLAXJXCWMO-UHFFFAOYSA-N | wikipedia.orgnih.gov |

| ZVSKDFRXWJPINY-UHFFFAOYSA-N (Hydrochloride Salt) | drugbank.comscbt.com | |

| SMILES | CCC1=CC=C2SC3=CC=CC=C3N(CC(C)CN(C)C)C2=C1 | nih.gov |

| Cl.CCC1=CC2=C(SC3=CC=CC=C3N2CC(C)CN(C)C)C=C1 | drugbank.com | |

| Kovats Retention Index | 2455 (Standard non-polar) | nih.gov |

| Melting Point | 160-163° (Hydrochloride Salt) | drugfuture.com |

List of Compounds Mentioned

Anandamide

Antazoline

Antiparkinsonian drugs

Arsenic Trioxide

Astemizole

Azelastine

Azatadine

Baclofen

Bazafibrate

Beclorbrate

Benzodiazepines

Bisphenol

Buprenorphine

Butyrophenones

Caffeine

Carbamazepine

Cetoxime

Chlorpromazine

Ciprofibrate

Clemizole

Clobenzepam

Clobenztropine

Clozapine

Cocaine

Curcumin

Cyamemazine

Cyproheptadine

DDT

Dauphinot et al.

Depotropine

Dequadin

Diethazine

Diphenazoline

Diphenhydramine

Droperidol

Erythromycin

Esters

Ethanol

Ethotrimeprazine

Ethylisobutrazine

this compound

EVA (Ethylene vinyl acetate)

Exalamide

Exemestane

Fadolmidine

Famciclovir

Famotidine

Fasoracetam

Fexofenadine

Fluphenazine

Fluticasone Propionate

Folic acid

Fucoidan

GABA

Glycerol

Haloperidol

Hexachlorocyclotriphosphazene (HCCP)

Hormones

HPTE

Human muscarinic acetylcholine (B1216132) receptors

Hydrocortisone

Hydroxyzine

Ibuprofen

Imidazoles

Indacaterol

Insulin

Intralipid

Ipfentrifluconazole

Isopromethazine

Isothipendyl

Ketamine

L-glutamate

Lamotrigine

Levetiracetam

Loxapine

LSD (Lysergic acid diethylamide)

Lurasidone

Mebhydroline

Melatonin

Menadiol

Mercaptopurine

Methamphetamine

Methylene blue

Methylene green

Methotrimeprazine

Mg alloys

Monoamine oxidase inhibitors

Morphine

MRSA (Methicillin-resistant Staphylococcus aureus)

NADH

N-oleoylsarcosine

N-bromosuccinamide

N-hydroxyethylpromethazine Chloride

N-methyl-D-aspartate (NMDA)

N-phenylglycine

Naloxone

Naltrexone

Nandrolone

Naringenin

Nester

Neurotransmitters

Nicotine

Nimodipine

NIPU

Nitrous oxide

Norepinephrine

Norethindrone

Olanzapine

Oleic acid

Opioid analogs

Organic compounds

Orthologous ligand-receptor pairs

Oxidative stress

PANDB

Parkinson's disease

Pebble

Penicillamine

Penicilloyl Polylysine

Perlapine

Pethidine

Phenanthrene

Phenindamine

Phenobarbital

Phenothiazine

Phenothiazine derivatives

Phenylalanine

Physostigmine

Pimozide

PIR

Plasma

Plasmodia

Polyethylene (B3416737) glycol (PEG)

Polyethyleneimine (PEI)

Polymer

Polyurethane (PU)

Potassium channel blockers

Progesterone

Promethazine

Propylene glycol

Prothipendyl

Psilocybin

Psychedelic drugs

PTZ (Phenothiazine)

PU (Polyurethane)

Pyflubumide

Pyrathiazine

QSPainRelief

Quetiapine

R-ketamine

R-ketamine hydrochloride

R-ketamine tartrate

Receptor proteins

Retroviruses

Rofecoxib

S. aureus

S. pneumoniae

S. pyogenes

S. typhi

SARS-CoV-2

Schizophrenia

Scopolamine

Second-generation antipsychotics

Sedatives

Sergetyl

Serum

Sex hormones

Shikimic acid

Silica glass

Simvastatin

SMILES

Sodium Amalgam

Solvents

Steroids

Stomach acid

Substance use disorders

Sulfur

Tazanolast

Tebufenozide

Tefuryltrione

Temazepam

Tembotrione

Teratogens

Terfenadine

Tetracyclines

Tetrahydrocannabinol (THC)

Thiazinamium Methyl Sulfate (B86663)

Thiodiphenylamine

Thionine

Thiothixene

Thioridazine

Thiotepa

Tobacco

Tobacco regulatory science

Tofacenter

Tofisopam

Toluene

Toxoplasma gondii

Tranquilizer

Trazodone

Tricyclic antidepressants

Trifluoperazine

Trilostane

Tritoqualine

Troglitazone

Tropane

Trypanocidal

TSH

TUBA

Ubiquinone

UNII

Urological

Valproate

Vancomycin

Vasopressin

Veber's Rule

Verapamil

Viruses

Vitamins

Wander

XDR-TB (Extensively drug-resistant tuberculosis)

Zolpidem

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-ethylphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2S/c1-5-16-10-11-20-18(12-16)22(14-15(2)13-21(3)4)17-8-6-7-9-19(17)23-20/h6-12,15H,5,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKHCLAXJXCWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046935 | |

| Record name | Etymemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-54-6 | |

| Record name | 2-Ethyl-N,N,β-trimethyl-10H-phenothiazine-10-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etymemazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etymemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETYMEMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861J4K81C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Chemical Synthesis Research

Fundamental Chemical Structure and Phenothiazine (B1677639) Core System Analysis

Etymemazine, with the molecular formula C₂₀H₂₆N₂S and a molecular weight of approximately 326.5 g/mol nih.govdrugfuture.comdrugcentral.org, is characterized by its core phenothiazine moiety. The phenothiazine scaffold is a polycyclic aromatic system comprising two benzene (B151609) rings bridged by a para-thiazine ring, forming a linear tricyclic structure drugbank.com. This core system is known for its non-planar, "butterfly" conformation, where the two benzene rings are folded along the sulfur-nitrogen vector, a feature that influences its electronic properties and tendency to aggregate rsc.orgmdpi.comwikipedia.org. The presence of electron-rich sulfur and nitrogen heteroatoms within this core contributes significantly to its electron-donating character rsc.org.

Specifically, this compound features an ethyl group substituted at the 2-position of the phenothiazine ring system. Attached to the nitrogen atom at the 10-position is a side chain: a 3-(dimethylamino)-2-methylpropyl group drugbank.comwikipedia.org. The IUPAC name for this compound is 3-(2-ethylphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine wikipedia.org. This specific arrangement of the phenothiazine core and its substituents defines its unique chemical identity.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | nih.govdrugfuture.comdrugcentral.orgwikipedia.org |

| IUPAC Name | 3-(2-ethylphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | drugbank.comwikipedia.org |

| CAS Registry Number | 523-54-6 | nih.govdrugfuture.comdrugcentral.orgwikipedia.org |

| Molecular Formula | C₂₀H₂₆N₂S | nih.govdrugfuture.comwikipedia.orgepa.gov |

| Molecular Weight ( g/mol ) | 326.5 | nih.govdrugfuture.comdrugcentral.org |

| XLogP3 | 5.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

The phenothiazine core itself is synthesized through various methods, often involving the reaction of diphenylamine (B1679370) with sulfur, or cyclization of 2-substituted diphenyl sulfides rsc.orgwikipedia.org. Functionalization can occur at multiple sites on the core, including the nitrogen at position 10 and carbon atoms at positions 2, 3, 7, and 8 rsc.org.

Methodological Approaches to this compound Synthesis

The synthesis of this compound primarily relies on established organic chemistry transformations, building upon the functionalization of the phenothiazine scaffold.

A well-documented method for synthesizing this compound involves the SN2 alkylation of a suitably substituted phenothiazine precursor. Specifically, 2-ethylphenothiazine serves as the starting material. This precursor is reacted with 1-dimethylamino-2-methyl-3-chloropropane in the presence of a strong base, such as sodamide, to effect the alkylation at the nitrogen atom of the phenothiazine ring wikipedia.org. This reaction class, SN2 alkylation, is a cornerstone of organic synthesis for forming carbon-nitrogen bonds by nucleophilic attack of the phenothiazine nitrogen on the alkyl halide side chain.

Patent literature also describes general processes for preparing alkyl-substituted phenothiazines by reacting phenothiazine with an alkyl halide in the presence of an aluminum halide catalyst, typically at elevated temperatures google.com. While this describes alkylation of the phenothiazine core itself, the specific pathway for this compound's side chain attachment is the SN2 reaction described above.

Table 2: Primary Synthesis Pathway for this compound

| Step | Reaction Type | Key Starting Materials | Reagents/Conditions | Product | Source(s) |

| 1 | SN2 Alkylation | 2-ethylphenothiazine, 1-dimethylamino-2-methyl-3-chloropropane | Sodamide (base) | This compound | wikipedia.org |

While the SN2 alkylation remains a primary route, advanced synthetic methodologies are continuously explored for amine synthesis, which could potentially be applied to phenothiazine derivatives. Hydroaminomethylation , for instance, is a catalytic process that combines hydroformylation with reductive amination, enabling the synthesis of amines from alkenes, amines, carbon monoxide, and hydrogen researchgate.netresearchgate.net. Rhodium catalysts are often employed in these reactions, which can achieve high yields and chemoselectivity researchgate.net. Although hydroaminomethylation is a powerful tool for amine synthesis and has been applied to prepare phenothiazine derivatives in general researchgate.net, the direct application of this method for the synthesis of this compound itself is not explicitly detailed in the provided literature. The established synthesis for this compound predominantly utilizes the SN2 alkylation route.

Theoretical Organic Chemistry Investigations of this compound Structure

Theoretical investigations, particularly those employing computational chemistry methods like Density Functional Theory (DFT), play a crucial role in understanding the structural nuances and electronic properties of phenothiazine derivatives, including this compound. Studies on the phenothiazine core reveal its inherent non-planar, bent-core structure, often described as a "butterfly" conformation, which is influenced by steric hindrance and affects molecular packing and electronic interactions mdpi.comresearchgate.netresearchgate.net.

These theoretical calculations can elucidate parameters such as bond lengths, net atomic charges, dipole moments, and electron affinities, providing a deeper understanding of the molecule's reactivity and physical-chemical properties researchgate.netresearchgate.net. For this compound, computed properties like the octanol-water partition coefficient (XLogP3) of 5.5 and a hydrogen bond donor count of 0 offer insights into its lipophilicity and potential interactions nih.gov. While specific theoretical studies focused solely on this compound are less prevalent in the provided snippets, the extensive theoretical work on the phenothiazine scaffold provides a strong foundation for interpreting its structural and electronic behavior. Such investigations are vital for rationalizing structure-property relationships and guiding the design of new derivatives.

Compound List for Article:

this compound

Phenothiazine (PTZ)

2-ethylphenothiazine

1-dimethylamino-2-methyl-3-chloropropane

Sodamide

Diphenylamine

Sulfur

Methylene (B1212753) blue

Methotrimeprazine

Pharmacological Classification and Receptor Interaction Research

Classification within Antipsychotic Agent Research Paradigms

Etymemazine is classified as a first-generation, or "typical," antipsychotic agent. nih.gov It belongs to the phenothiazine (B1677639) chemical class, a group of compounds that formed the basis of early neuroleptic therapy. ontosight.aidrugs.com The classification of this compound as a typical antipsychotic is primarily based on its mechanism of action, which aligns with the traditional understanding of antipsychotic efficacy developed in the 1950s. wikipedia.org

First-generation antipsychotics are fundamentally defined by their action as dopamine (B1211576) receptor antagonists. nih.govwikipedia.org Their therapeutic effects in managing psychosis are thought to stem from blocking dopamine D2 receptors in the brain's mesolimbic pathway. drugs.comamegroups.org This mode of action contrasts with second-generation, or "atypical," antipsychotics, which generally exhibit a broader receptor-binding profile, notably including potent serotonin (B10506) 5-HT2A receptor antagonism alongside D2 blockade. nih.govwikipedia.org this compound's profile fits squarely within the first-generation paradigm, where significant D2 receptor blockade is the principal driver of its neuroleptic activity. ontosight.ai

Antihistaminic and Anticholinergic Receptor Binding Profile Studies

Research has consistently identified this compound as a potent histamine (B1213489) H1-receptor antagonist. wikipedia.orgonelook.com This means it competitively blocks the action of histamine at H1 receptors. wikipedia.org This property is characteristic of the phenothiazine class and places this compound among the first-generation antihistamines, many of which were developed from phenothiazine derivatives. wikipedia.orgnih.gov

The antihistaminic action of this compound is not merely an ancillary property but a core component of its pharmacological profile. The blockade of H1 receptors, particularly in the central nervous system, is strongly associated with producing sedative effects, a prominent feature of many first-generation antipsychotics and antihistamines. wikipedia.orgwikipedia.org Unlike second-generation antihistamines, which are designed to have limited penetration of the blood-brain barrier to avoid sedation, this compound's structure allows it to readily enter the central nervous system and exert its H1-antagonizing effects. nih.gov

This compound is recognized as a modulator of muscarinic acetylcholine (B1216132) receptors. nucleos.com As a phenothiazine derivative and a first-generation antipsychotic, it exhibits anticholinergic activity by acting as an antagonist at these receptors. pharmdlive.compharmacologyeducation.org This activity is not part of its primary therapeutic effect but is a common characteristic of this drug class. uc.pt

Dopaminergic Receptor Modulation Investigations (e.g., D2 Receptor Antagonism)

The principal mechanism underlying this compound's antipsychotic effect is its antagonism of dopamine D2 receptors. ontosight.ai This is the defining characteristic of typical antipsychotics, which are believed to exert their therapeutic action by reducing dopaminergic neurotransmission in specific brain regions. nih.govwikipedia.org The dopamine D2 receptor is the main target for the majority of first-generation antipsychotic drugs. wikipedia.org

This compound's binding to and blockade of D2 receptors interrupts the signaling pathways associated with dopamine, which is central to theories of psychosis. amegroups.org This antagonistic activity is what categorizes it as a neuroleptic agent. The affinity for the D2 receptor is a critical determinant of both the efficacy and the side-effect profile of typical antipsychotics. msdmanuals.com

| Pharmacological Class | Dopamine D2 Receptor Antagonism | Histamine H1 Receptor Blockade | Anticholinergic Activity |

|---|---|---|---|

| This compound (Typical Antipsychotic/Antihistamine) | High | High | Moderate to High |

| Second-Generation Antipsychotics (e.g., Risperidone) | High | Variable | Low to Moderate |

| Second-Generation Antihistamines (e.g., Cetirizine) | Negligible | High (Peripherally Selective) | Negligible |

Sedative and Neuroleptic Pharmacological Categorization in Preclinical Models

In preclinical and clinical research, this compound is categorized pharmacologically as both a neuroleptic and a sedative agent. These two properties arise from its distinct actions on different neurotransmitter systems.

The neuroleptic (a term often used interchangeably with antipsychotic) effects are a direct result of its dopamine D2 receptor antagonism. drugs.comwikipedia.org By blocking dopamine, it can reduce the symptoms of psychosis, which is the hallmark of a neuroleptic drug. wikipedia.org This classification places it alongside other first-generation antipsychotics like chlorpromazine (B137089) and haloperidol. nih.govdrugs.com

Mechanistic Investigations at the Molecular and Cellular Level

Cellular Receptor Activation and Signal Transduction Pathway Studies

Phenothiazines as a class are well-documented antagonists of dopamine (B1211576) D2 receptors, a property linked to their antipsychotic effects. nih.gov This antagonism typically involves the blockade of dopamine-initiated signaling cascades, which can modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels within the cell. Furthermore, the antihistaminic properties of Etymemazine strongly imply antagonism at histamine (B1213489) H1 receptors. drugbank.com Blockade of these G-protein coupled receptors (GPCRs) would inhibit the downstream signaling pathways associated with histamine, such as the activation of phospholipase C and the subsequent mobilization of intracellular calcium.

The anticholinergic effects of this compound are likely mediated through the blockade of muscarinic acetylcholine (B1216132) receptors. wikipedia.org This would interfere with acetylcholine-mediated signaling, which can involve modulation of ion channels and second messenger systems depending on the specific muscarinic receptor subtype. Adrenergic receptor antagonism, particularly at α1-adrenergic receptors, is another common feature of phenothiazines, leading to effects on signaling pathways that regulate smooth muscle contraction and other physiological processes. nih.gov

Table 1: Inferred Receptor Targets for this compound and Their Associated Signal Transduction Pathways This table is based on the known pharmacology of the phenothiazine (B1677639) class, as specific data for this compound is not available.

| Receptor Target | Inferred Action | Potential Downstream Signal Transduction Effects |

| Dopamine D2 Receptor | Antagonist | Inhibition of adenylyl cyclase, decreased cAMP production |

| Histamine H1 Receptor | Antagonist | Inhibition of phospholipase C, reduced inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) formation |

| Muscarinic Cholinergic Receptors | Antagonist | Varies by subtype; may include inhibition of adenylyl cyclase or stimulation of phospholipase C |

| α1-Adrenergic Receptors | Antagonist | Inhibition of phospholipase C, reduced IP3 and DAG formation |

Ion Channel Modulation Research

Direct research on the effects of this compound on specific ion channels is not currently available in the public domain. However, studies on other phenothiazine derivatives have demonstrated their capacity to modulate the function of various ion channels, suggesting that this compound may possess similar properties.

Intracellular Biochemical Pathway Perturbations (e.g., Lysosomal Activity)

There is a significant gap in the scientific literature regarding the effects of this compound on intracellular biochemical pathways, including lysosomal activity. However, research into other phenothiazines has begun to explore their impact on these cellular processes. For example, a study on the phenothiazine derivative perphenazine (B1679617) demonstrated that it can induce lysosomal membrane permeabilization, leading to hepatotoxicity in vitro and in vivo. nih.gov This suggests that some phenothiazines can disrupt the integrity of lysosomes, which are crucial organelles for cellular degradation and recycling. Such a mechanism, if applicable to this compound, would represent a significant aspect of its cellular toxicology and pharmacology. At present, any potential effects of this compound on lysosomal function remain speculative and require direct investigation.

Neurotransmitter System Interactions in Experimental Models

The classification of this compound as an antipsychotic, antihistamine, and anticholinergic agent inherently points to its interaction with multiple neurotransmitter systems. wikipedia.org While specific experimental models detailing these interactions for this compound are not described in the available literature, the broader pharmacology of phenothiazines provides a framework for its likely effects.

Comparative Cellular Responses within Phenothiazine Analogues

To contextualize the potential cellular effects of this compound, it is useful to compare the known cellular responses of other phenothiazine analogues. For example, chlorpromazine (B137089), a widely studied phenothiazine, exhibits potent antagonism at dopamine D2, histamine H1, α1-adrenergic, and muscarinic receptors. nih.gov Levomepromazine shows a high affinity for both α1-adrenergic and serotonin-2 receptors, in addition to its effects on dopamine receptors. nih.gov Cyamemazine (B1669373), which is structurally related to this compound, has been shown to have a high affinity for serotonin (B10506) 5-HT2A and dopamine D2 receptors. nih.gov

These variations in receptor binding profiles among phenothiazines lead to differences in their therapeutic effects and side-effect profiles. For instance, the degree of sedation is often correlated with the potency of histamine H1 receptor blockade, while the risk of extrapyramidal side effects is linked to the strength of dopamine D2 receptor antagonism relative to muscarinic cholinergic blockade. nih.gov The specific substitutions on the phenothiazine core structure and the nature of the side chain influence these receptor affinities. While no direct comparative studies including this compound are available, its structural similarities to other phenothiazines suggest it shares a multi-receptor antagonist profile, though the precise affinities and resulting cellular responses are likely to be unique.

Table 2: Comparative Receptor Affinity of Select Phenothiazine Analogues Note: Specific affinity data (Ki in nM) for this compound is not available. This table presents data for related compounds to illustrate the diversity within the phenothiazine class.

| Compound | Dopamine D2 Affinity (Ki, nM) | Serotonin 5-HT2A Affinity (Ki, nM) | Histamine H1 Affinity (Ki, nM) | α1-Adrenergic Affinity (Ki, nM) | Muscarinic M1 Affinity (Ki, nM) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Chlorpromazine | ~1.3 | ~1.6 | ~0.5 | ~1.0 | ~13 |

| Levomepromazine | ~1.0 | ~0.4 | ~1.0 | ~0.3 | ~25 |

| Cyamemazine | ~12 | ~1.5 | ~15 | Data not available | Data not available |

Data for chlorpromazine, levomepromazine, and cyamemazine are compiled from various sources and are approximate values.

Preclinical Research Methodologies and Models

In Vitro Experimental Systems for Biological Activity Assessment

In vitro systems are critical for the initial characterization of a compound's biological effects at the cellular and subcellular levels, providing insights into its interactions with biological targets and metabolic pathways without the complexities of a whole organism.

While specific studies employing cell-based assays for etymemazine are not extensively detailed in publicly available literature, the general application of such systems is standard for compounds of its class. These assays utilize immortalized or primary cells cultured in a controlled laboratory environment to assess cellular responses to the compound.

T-cell Models: Given this compound's antihistaminic properties, T-cell assays would be relevant for investigating its potential immunomodulatory effects. First-generation antihistamines can influence T-cell function, and assays using isolated T-cells or T-cell lines (e.g., Jurkat cells) could be used to measure effects on cell proliferation, cytokine production (e.g., IL-2, IFN-γ), and receptor binding.

Hepatic Cell Systems: To investigate potential effects on the liver, hepatic cell lines such as HepG2 are commonly used. These systems can provide preliminary data on hepatotoxicity and the induction or inhibition of metabolic enzymes. For phenothiazines, which undergo extensive liver metabolism, these cell systems can help identify potential drug-drug interactions or metabolic liabilities early in development.

Subcellular fractions, particularly from the liver, are indispensable tools for studying drug metabolism. These preparations contain concentrated drug-metabolizing enzymes, allowing for the identification of metabolic pathways and the enzymes responsible.

Microsomes: Liver microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. nih.gov Studies on structurally related phenothiazines, such as promazine (B1679182) and chlorpromazine (B137089), have been conducted using human liver microsomes to identify the specific CYP isoforms involved in their biotransformation. nih.govnih.gov The primary metabolic routes for phenothiazines are N-demethylation and S-oxidation. nih.govnih.govnih.gov

S9 Fractions: The S9 fraction is a supernatant preparation from a tissue homogenate that contains both microsomal and cytosolic enzymes. This allows for the investigation of both Phase I and Phase II (conjugation) metabolic reactions. For phenothiazines, this system can be used to study not only CYP-mediated oxidation but also the activity of enzymes like aldehyde oxidase (AOX), which has been shown to be inhibited by some phenothiazine (B1677639) drugs. semanticscholar.orgnih.gov

Research on analogous phenothiazine compounds using recombinant human CYP enzymes has identified key contributors to their metabolism. This approach helps pinpoint which enzymes are primarily responsible for breaking down the drug, which is crucial for predicting drug-drug interactions.

Table 1: Cytochrome P450 (CYP) Isoform Contribution to the Metabolism of Phenothiazines Related to this compound Data is based on in vitro studies with human liver microsomes and cDNA-expressed CYP isoforms. This table illustrates the typical metabolic profile for the phenothiazine class, as specific data for this compound is not detailed in the reviewed literature.

| Phenothiazine Compound | Metabolic Pathway | Major Contributing CYP Isoforms | Minor Contributing CYP Isoforms |

| Chlorpromazine | 5-Sulfoxidation | CYP1A2 (64%), CYP3A4 (34%) | CYP2B6, CYP2C19, CYP2D6 |

| Mono-N-demethylation | CYP1A2 (75%) | CYP2C19, CYP3A4 | |

| Di-N-demethylation | CYP1A2 (100%) | None | |

| Promazine | 5-Sulfoxidation | CYP1A2, CYP3A4 | CYP2C9 |

| N-demethylation | CYP1A2, CYP2C19 | CYP3A4 |

Source: Adapted from findings on chlorpromazine and promazine metabolism. nih.govnih.gov

In Vivo Animal Model Studies for Pharmacological Profiling

Following in vitro characterization, in vivo studies in animal models are conducted to understand the compound's effects within a complex biological system. These studies are essential for profiling the pharmacological, pharmacokinetic, and toxicological properties of a drug candidate.

The selection of an appropriate animal model is a critical step in preclinical research. The choice is based on several factors designed to maximize the human relevance of the findings.

Physiological Similarity: The model should share physiological and metabolic similarities with humans relevant to the drug's target. For phenothiazines, species like dogs have been used to study drug distribution in the brain. nih.gov

Pharmacological Relevance: The animal model must express the drug target (e.g., H1 histamine (B1213489) receptor for antihistamines) in a way that allows for a measurable and translatable pharmacological response.

Practical Considerations: Factors such as size, lifespan, cost, and ease of handling influence model selection. Rodent models (mice and rats) are commonly used for initial efficacy and safety screening due to these practical advantages.

Robust experimental design is crucial for generating reliable and reproducible in vivo data. Key principles are applied to minimize bias and ensure the ethical use of animals.

Control Groups: Studies must include appropriate control groups, such as a vehicle control (receiving the formulation without the active drug) and often a positive control (a well-characterized drug with similar effects), to provide a baseline for comparison.

Randomization and Blinding: Animals are randomly assigned to treatment groups to prevent selection bias. Blinding, where investigators are unaware of the treatment each animal receives, is used to prevent bias in outcome assessment.

Pharmacological Assessment: For a compound like this compound, in vivo studies would assess its sedative and antihistaminic effects. Sedation can be measured through tests of locomotor activity and motor coordination. aaaai.org Antihistaminic activity can be evaluated by challenging the animal with a histamine-induced response (e.g., bronchospasm in guinea pigs) and measuring the protective effect of the drug.

While specific in vivo pharmacological profiling studies for this compound were not identified in the reviewed literature, the methodologies described are standard for evaluating first-generation antihistamines. aaaai.orgnih.gov

Computational and In Silico Research Approaches

Computational methods are increasingly used in preclinical research to predict a compound's properties, guide experimental design, and reduce reliance on animal testing. These in silico techniques use computer models to simulate biological processes.

Metabolism Prediction: Software tools can predict the likely metabolic fate of a compound based on its chemical structure. For phenothiazines, programs like BioTransformer can be used to predict sites of metabolism by CYP enzymes, correlating with experimental findings. chemrxiv.org

Molecular Docking: This technique predicts how a molecule binds to the three-dimensional structure of a target protein, such as a receptor or an enzyme. Molecular docking studies have been performed on other phenothiazines to understand their interaction with and inhibition of enzymes like Aldehyde Oxidase (AOX). semanticscholar.orgnih.gov Such studies can reveal key interactions, like the hydrophobic bonds that are important for the binding of phenothiazines to their targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models for this compound were not found, this approach could be used to design new phenothiazine derivatives with optimized potency or reduced side effects by correlating structural features with desired pharmacological outcomes. nih.gov

These computational approaches provide valuable insights that complement in vitro and in vivo data, helping to build a comprehensive preclinical profile of a compound like this compound.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates by forecasting the binding affinity and mode of interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or receptor. nih.gov The process involves search algorithms that explore various possible conformations of the ligand within the protein's binding site and scoring functions that estimate the binding affinity for each conformation. nih.gov

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to its class of compounds—phenothiazines. Phenothiazines are known to interact with a range of biological targets, including dopamine (B1211576), histamine, and serotonin (B10506) receptors. researchgate.net Molecular docking simulations for various phenothiazine derivatives have been conducted to elucidate their interactions with key receptors, providing a framework for understanding this compound's potential mechanisms of action.

For instance, docking studies on phenothiazine-class compounds have been performed against:

Dopamine D2 Receptor: Many phenothiazines exhibit antipsychotic effects by blocking D2 receptors. nih.gov Conformational analysis and docking are used to explore how these molecules fit into the D2 receptor's binding pocket, mimicking the endogenous ligand dopamine. johnshopkins.edudrugbank.com

Other Targets: Docking studies have also explored the interaction of phenothiazine derivatives with targets related to cancer, such as tubulin and various kinases, as well as cholinesterases like acetylcholinesterase (AChE). ekb.egbilkent.edu.tr

These studies on related compounds provide a robust model for how molecular docking would be applied to this compound to predict its binding characteristics and guide further in vitro and in vivo testing.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. mdpi.com These ab initio (from first principles) and semi-empirical methods provide deep insights into molecular properties that govern reactivity and interaction with biological targets. For phenothiazine derivatives, including this compound, quantum chemical calculations have been employed to study the relationship between electronic structure and physicochemical properties.

One study utilized PM3, ab initio, and Density Functional Theory (DFT) to analyze a series of phenothiazines. The calculated values, such as net charges, bond lengths, dipole moments, and heats of formation, are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.

Key electronic properties calculated for this compound and related compounds include:

| Property | Calculated Value for this compound | Significance |

|---|---|---|

| Heat of Formation (PM3) | Data not specified in abstract | Indicates the thermodynamic stability of the molecule. |

| Dipole Moment | Data not specified in abstract | Measures the molecule's overall polarity, influencing solubility and binding interactions. |

| Net Atomic Charges | Data not specified in abstract | Reveals the distribution of electrons and identifies sites prone to electrostatic interactions. |

| Bond Lengths | Data not specified in abstract | Defines the molecule's geometry and steric profile. |

These computational analyses help in building Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique complements the static view provided by molecular docking by offering insights into the dynamic nature of ligand-protein interactions. frontiersin.orgnih.gov An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. mdpi.com

In the context of this compound research, MD simulations serve as a crucial follow-up to molecular docking. mdpi.com After docking this compound into a target receptor like the Histamine H1 receptor, an MD simulation would be performed to:

Assess Complex Stability: The simulation can verify whether the binding pose predicted by docking is stable over a period of nanoseconds to microseconds. nih.gov

Characterize Conformational Changes: It allows researchers to observe how the protein and the ligand adjust their conformations upon binding and how these changes might affect receptor function.

Analyze Interaction Dynamics: MD simulations can reveal the persistence of specific interactions (like hydrogen bonds) and the role of water molecules in mediating the binding. nih.gov

Estimate Binding Free Energy: Advanced MD simulation techniques can be used to calculate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone.

While specific MD simulation studies focused solely on this compound are not prominent, this methodology is a standard and powerful tool in modern drug development for refining and validating hypotheses generated from docking studies. mdpi.comsupsi.ch

Adherence to Good Laboratory Practice (GLP) in Preclinical Research

Good Laboratory Practice (GLP) is a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. ekb.eg The principles of GLP are designed to promote the quality and validity of test data submitted to regulatory authorities like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). researchgate.netnih.gov

For a compound like this compound, all pivotal preclinical safety and toxicology studies intended to support regulatory submissions must be conducted in compliance with GLP regulations. researchgate.netekb.eg This framework is not concerned with the scientific content of the studies but rather with the processes and conditions under which the studies are planned, performed, monitored, recorded, reported, and archived. mdpi.comnih.gov

Key elements of GLP adherence in preclinical research include:

Standard Operating Procedures (SOPs): All routine procedures, from equipment use to data handling, must be documented in detailed SOPs to ensure consistency. researchgate.net

Quality Assurance (QA) Unit: An independent QA unit is responsible for monitoring the research process to assure management that the facilities, equipment, personnel, methods, practices, records, and controls conform to GLP principles. researchgate.net

Defined Roles and Responsibilities: The roles of the Study Director, management, and study personnel must be clearly defined and documented.

Proper Documentation and Archiving: All raw data, protocols, reports, and specimens must be meticulously recorded and securely archived for traceability and potential audits years later. researchgate.netmdpi.com

Equipment and Reagent Management: All equipment must be properly calibrated and maintained, and reagents must be appropriately labeled and stored. researchgate.net

Adherence to GLP ensures that the data generated from preclinical studies on this compound is credible and transparent, providing a reliable foundation for regulatory assessment of the drug's safety profile. researchgate.net

Biochemical Metabolism and Biotransformation Research

Identification of Principal Metabolic Pathways

The biotransformation of phenothiazine (B1677639) compounds like Etymemazine is expected to involve several key Phase I metabolic reactions. These reactions aim to increase the polarity of the parent compound, facilitating its excretion. Common pathways observed in related structures include:

N-Dealkylation: This process involves the removal of alkyl groups from nitrogen atoms within the molecule. Studies on cyamemazine (B1669373), a structurally similar compound, indicate that N-mono-demethylation is a significant metabolic route nih.gov. This suggests that this compound may also undergo similar dealkylation processes, potentially yielding less active or inactive metabolites.

Hydroxylation: The addition of hydroxyl (-OH) groups to various positions on the molecule, particularly on aromatic rings or aliphatic side chains, is a common oxidative pathway. This process increases water solubility.

N-oxidation: Oxidation of the nitrogen atom in the phenothiazine ring or the tertiary amine in the side chain can also occur, forming N-oxides. These reactions can be mediated by both Cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) nih.govxenotech.com.

S-oxidation: The sulfur atom in the phenothiazine ring can also be a site for oxidation, leading to sulfoxide (B87167) metabolites.

Characterization of Enzymatic Systems Involved in this compound Biotransformation

The enzymes responsible for these transformations are diverse, with Cytochrome P450 (CYP) enzymes playing a central role in Phase I metabolism.

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that are predominantly found in the liver wikipedia.orgmdpi.comnih.gov. They are known to catalyze a wide range of oxidative reactions, including hydroxylation, dealkylation, and N-oxidation. Research on cyamemazine has identified several human CYP isoforms involved in its metabolism, with CYP1A2, CYP2C8, CYP2C19, and CYP3A4 being particularly efficient in degrading the compound nih.gov. These enzymes likely play a significant role in the initial biotransformation of this compound, contributing to its clearance from the body. The specific CYP isoforms involved in this compound metabolism would need to be elucidated through dedicated in vitro studies.

While CYPs are primary metabolizers, other enzyme systems contribute to drug biotransformation. These non-CYP enzymes are crucial for metabolizing compounds that may not be efficiently processed by CYPs or possess specific functional groups amenable to other enzymatic reactions. Relevant non-CYP enzymes that could potentially be involved in this compound metabolism include:

Flavin-containing Monooxygenases (FMOs): These enzymes can catalyze N- and S-oxidation reactions xenotech.comevotec.com.

Esterases and Amidases: If this compound or its metabolites contain ester or amide linkages, these enzymes would be involved in hydrolysis xenotech.comevotec.combioivt.com.

UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These are key Phase II enzymes responsible for conjugation reactions, attaching glucuronic acid or sulfate (B86663) groups, respectively, to increase water solubility and facilitate excretion nih.govxenotech.com. These reactions typically occur on hydroxyl or amine groups introduced during Phase I metabolism.

Aldehyde Oxidases (AO) and Xanthine Oxidoreductases (XO): These enzymes are involved in the oxidation of aldehydes and purines, respectively, and can metabolize certain heterocyclic compounds xenotech.comevotec.combioivt.comnih.gov.

Metabolite Profiling and Identification in In Vitro and Animal Systems

Metabolite profiling and identification (MetID) are essential steps in understanding a drug's metabolic fate wuxiapptec.comevotec.comwuxiapptec.com. These studies typically employ a combination of in vitro systems and in vivo animal models.

In Vitro Systems: Incubations with liver microsomes, hepatocytes, or recombinant enzymes are used to identify the primary metabolic pathways and the enzymes involved. Techniques such as Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are instrumental in detecting, quantifying, and elucidating the structures of metabolites wuxiapptec.comresearchgate.netenamine.netnih.govnih.gov.

In Vivo Animal Systems: Studies using animal models (e.g., rodents, dogs) provide a more comprehensive view of metabolism by analyzing metabolites in biological matrices like plasma, urine, and feces. These studies help establish cross-species comparisons, which are crucial for selecting appropriate toxicology species and predicting human metabolism wuxiapptec.comwuxiapptec.comnih.gov.

For this compound, such studies would aim to identify its major metabolites, determine the extent of metabolism, and understand the relative contributions of different enzymatic pathways.

Isotopic Labeling Applications in Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic pathways of a compound and identify its metabolites with high confidence wikipedia.orgvanderbilt.edu. By synthesizing this compound with stable isotopes (e.g., deuterium, carbon-13, nitrogen-15), researchers can track the molecule's journey through metabolic processes. For instance, a deuterated analog, such as this compound-d6, would allow for the precise identification and quantification of metabolites derived from the parent compound, as the mass shift introduced by the isotopes provides a clear distinguishing marker in mass spectrometry analyses wikipedia.org. This method is invaluable for confirming metabolic pathways and identifying low-abundance metabolites that might otherwise be missed.

Table 1: Potential Metabolic Pathways and Enzymes for Phenothiazine Compounds (e.g., this compound)

| Metabolic Pathway Type | Potential Enzymes Involved | Description of Transformation |

| Phase I Reactions | ||

| N-Dealkylation | CYP enzymes (e.g., CYP1A2, CYP3A4) | Removal of alkyl groups from nitrogen atoms. |

| Hydroxylation | CYP enzymes | Addition of a hydroxyl (-OH) group to the molecule. |

| N-Oxidation | CYP enzymes, FMOs | Oxidation of a nitrogen atom. |

| S-Oxidation | CYP enzymes, FMOs | Oxidation of the sulfur atom in the phenothiazine ring. |

| Dealkylation (O-, S-) | CYP enzymes | Removal of alkyl groups from oxygen or sulfur atoms. |

| Phase II Reactions | ||

| Glucuronidation | UGTs | Conjugation with glucuronic acid, typically on hydroxyl or amine groups. |

| Sulfation | SULTs | Conjugation with sulfate groups, typically on hydroxyl or amine groups. |

| Glutathione Conjugation | GSTs | Conjugation with glutathione, often for reactive intermediates. |

Compound List:

this compound

Cyamemazine

Methotrimeprazine

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Determinants for Pharmacological Activity

The process of elucidating structural determinants involves synthesizing a series of analogs of a lead compound, such as Etymemazine, and evaluating their biological activities. By comparing the activities of these modified compounds, researchers can identify specific functional groups, stereochemical features, or electronic properties that are crucial for eliciting a desired pharmacological response. For this compound, which belongs to the phenothiazine (B1677639) class, SAR investigations would likely focus on modifications to:

The Phenothiazine Ring System: The tricyclic phenothiazine core is fundamental to the activity of many related compounds. Substitutions on the ring, particularly at positions like the nitrogen atom or the aromatic rings, can significantly alter receptor binding affinity and efficacy.

The Alkyl Side Chain: The length, branching, and terminal amine group of the side chain attached to the phenothiazine nitrogen are known to be critical determinants of activity in many phenothiazine derivatives. For example, studies on related compounds like promethazine (B1679618) have shown that modifications to the side chain can impact anticholinergic and antihistaminic potency nih.govnih.gov.

Stereochemistry: If chiral centers are present or introduced, the stereoisomeric form of the molecule can profoundly influence its interaction with chiral biological targets, leading to differential activity.

These SAR studies provide a qualitative understanding of how structural changes affect biological outcomes, guiding the design of more potent and selective analogs.

Development and Validation of QSAR Models for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical link between molecular descriptors and biological activity. The development of a QSAR model typically involves several key steps:

Data Collection: Gathering a dataset of compounds, ideally including this compound and its analogs, along with their experimentally determined biological activities (e.g., IC50, EC50, Ki values).

Descriptor Calculation: Computing a range of molecular descriptors that numerically represent the structural and physicochemical properties of each compound. These can span from simple 1D descriptors (e.g., molecular weight) to complex 3D descriptors mdpi.comnih.govfrontiersin.orgnih.govwikipedia.org.

Model Building: Employing statistical methods or machine learning algorithms to correlate the calculated descriptors with the observed biological activities. Common techniques include multiple linear regression, partial least squares, and various machine learning approaches frontiersin.orgmdpi.com.

Model Validation: Rigorously assessing the predictive power and robustness of the developed model. This typically involves internal validation (e.g., cross-validation, R², Q² values) and external validation using an independent test set of compounds frontiersin.orgwikipedia.orgmdpi.comnih.gov. A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds.

While specific QSAR models for this compound were not found in the search results, the general methodology described in the literature frontiersin.orgwikipedia.orgmdpi.com outlines the process by which such predictive tools would be constructed.

Application of Artificial Neural Networks in Structure-Activity Prediction

Artificial Neural Networks (ANNs) are powerful computational tools increasingly utilized in QSAR for their ability to model complex, non-linear relationships between molecular structures and biological activities mdpi.comnih.govmeilerlab.orgaganitha.ai. ANNs, inspired by the structure of the human brain, consist of interconnected nodes (neurons) organized in layers.

In the context of this compound, an ANN could be trained on a dataset of phenothiazine derivatives with known activities. The network would learn to associate specific patterns of molecular descriptors (inputs) with corresponding biological activity values (outputs). This allows for:

Predicting Activity: Estimating the biological activity of new this compound analogs based on their calculated descriptors.

Identifying Key Features: Some ANN architectures can provide insights into which descriptors are most influential in determining activity, thereby contributing to the elucidation of structural determinants.

Virtual Screening: Facilitating the rapid screening of large chemical libraries to identify potential drug candidates with desired activity profiles.

The use of ANNs, as highlighted in various studies mdpi.comnih.govmeilerlab.orgaganitha.ai, represents a sophisticated approach to leveraging molecular descriptors for predictive analysis in drug discovery.

Computational Descriptors and Their Correlation with Biological Activity

Computational descriptors are numerical representations of molecular properties that are essential for QSAR modeling. They can be broadly categorized:

1D Descriptors: Simple properties derived from the molecular structure, such as molecular weight, number of hydrogen bond donors/acceptors, and logP (lipophilicity).

2D Descriptors: Properties derived from the molecular graph, including topological indices (e.g., connectivity indices), counts of specific atom types, and molecular fingerprints (e.g., Extended Connectivity Fingerprints - ECFPs) nih.govmeilerlab.org.

3D Descriptors: Properties derived from the three-dimensional conformation of the molecule, such as shape descriptors, quantum mechanical properties (e.g., partial charges, HOMO/LUMO energies), and pharmacophore features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) mdpi.comnih.govwikipedia.orgmedsci.orgplos.org.

Compound List:

this compound

Promethazine

Advanced Research Directions and Future Perspectives

Investigation of Novel Pharmacological Targets and Mechanisms

While Etymemazine's activity is primarily attributed to its interaction with dopamine (B1211576) and histamine (B1213489) receptors, future research is poised to uncover a more complex pharmacological profile. The investigation into novel molecular targets and mechanisms is crucial for a comprehensive understanding of its effects and for identifying new therapeutic possibilities.

One promising area of investigation is the interaction of this compound with sigma receptors . Originally misidentified as a type of opioid receptor, sigma receptors (subtypes sigma-1 and sigma-2) are now recognized as unique proteins that bind to a wide variety of psychotropic drugs. nih.gov Sigma-1 receptors, in particular, are intracellular chaperones that can move from the mitochondria-associated membrane to other parts of the cell, where they modulate ion channels and various signaling pathways. nih.govnih.gov Given that many psychoactive compounds interact with these receptors, exploring this compound's binding affinity and functional activity at sigma receptors could reveal novel mechanisms related to neuroprotection and modulation of mood and cognition. nih.govmdpi.com

Furthermore, a detailed examination of this compound's effects on various ion channels and its broader receptor binding profile beyond the primary targets is warranted. Many psychoactive drugs exhibit complex polypharmacology, and a comprehensive screening against a wide panel of receptors and channels could uncover previously unknown interactions that contribute to its therapeutic efficacy or side-effect profile. nih.govpsychiatrictimes.com

| Target Class | Specific Target | Known/Potential Role | Research Implication for this compound |

|---|---|---|---|

| Neurotransmitter Receptors | Dopamine D2 Receptors | Antipsychotic effects. nih.gov | Characterize binding kinetics and downstream signaling pathways. |

| Neurotransmitter Receptors | Histamine H1 Receptors | Antihistaminic and sedative effects. | Investigate role in potential anti-allergic or hypnotic applications. |

| Neurotransmitter Receptors | Muscarinic Receptors | Anticholinergic effects. | Correlate binding with cognitive and peripheral side effects. |

| Intracellular Chaperones | Sigma-1 & Sigma-2 Receptors | Modulation of neuroplasticity, cellular stress, and ferroptosis. nih.govmdpi.com | Screen for binding affinity and functional modulation to explore neuroprotective potential. |

| Cellular Trafficking Proteins | Dynamin / Clathrin | Inhibition of endocytosis, affecting receptor internalization and signaling. globalresearchonline.net | Assess inhibitory activity on dynamin GTPase function and impact on cellular processes. |

Exploration of this compound Analogues for Modified Pharmacological Profiles

The tricyclic structure of phenothiazine (B1677639) is a versatile scaffold that allows for numerous chemical modifications. ijrap.net The synthesis and exploration of this compound analogues represent a key strategy for developing compounds with improved therapeutic profiles, such as enhanced efficacy, better target selectivity, or a more favorable side-effect profile.

Future research can focus on systematic modifications of the this compound structure. This includes altering the alkyl side chain at the N-10 position of the phenothiazine ring, which is known to be critical for antipsychotic activity, and introducing different substituents on the two benzene (B151609) rings. johnshopkins.edu Techniques like diversity-oriented synthesis can be employed to generate large libraries of structurally diverse compounds from a common starting material, enabling rapid screening for desired pharmacological properties. jmedchem.com

Another innovative approach is the creation of hybrid molecules . This involves combining the phenothiazine scaffold with other pharmacophores to create a single molecule with multiple biological activities. mdpi.com For instance, phenothiazine has been hybridized with chalcones, pyrazoles, and indolizine (B1195054) moieties, resulting in compounds with potential anticancer and antimicrobial activities. mdpi.com Applying this strategy to this compound could yield novel compounds with unique, multi-target pharmacological profiles relevant to complex neuropsychiatric or other disorders. mdpi.com Computational methods, such as comparative molecular field analysis (CoMFA) , can be used to build three-dimensional quantitative structure-activity relationship (3D-QSAR) models to guide the design of these new analogues by predicting their activity. nih.gov

| Modification Strategy | Targeted Structural Area | Example Modification | Desired Pharmacological Outcome |

|---|---|---|---|

| Side Chain Modification | N-10 alkylamine side chain | Varying chain length; incorporating piperazine (B1678402) or piperidine (B6355638) rings. | Alter dopamine/serotonin (B10506) receptor affinity; modulate pharmacokinetics. |

| Ring Substitution | C-2 position of the phenothiazine core | Replacing the ethyl group with electron-withdrawing groups (e.g., -CF3, -Cl). | Increase antipsychotic potency. researchgate.net |

| Molecular Hybridization | Entire molecule | Conjugating with a cholinesterase inhibitor moiety. acs.org | Develop a dual-action compound for psychosis with cognitive deficits. |

| Bioisosteric Replacement | Sulfur atom in the central ring | Replacement with selenium or other bioisosteres. | Modify redox properties and metabolic stability. |

Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)

The application of "omics" technologies offers a powerful, systems-level approach to understanding the effects of this compound. These high-throughput methods can provide comprehensive data on genes, proteins, and metabolites, offering unprecedented insights into the drug's mechanism of action, metabolic pathways, and biomarkers for treatment response. frontiersin.org

Pharmacogenomics studies the influence of genetic variations on drug response. For antipsychotics, research has often focused on genes encoding drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes (e.g., CYP2D6), and drug targets like dopamine receptors. clinpgx.orgnih.gov A pharmacogenomic approach to this compound could help identify genetic variants that predict an individual's response or susceptibility to side effects, paving the way for personalized medicine.

Proteomics , the large-scale study of proteins, can be used to identify changes in protein expression and post-translational modifications in response to this compound treatment. This could help uncover novel drug targets and signaling pathways affected by the compound, moving beyond its known receptor interactions.

Metabolomics involves the comprehensive analysis of small molecule metabolites in biological systems. Applying metabolomics to this compound research could identify unique metabolic fingerprints associated with drug efficacy or toxicity. This could lead to the discovery of biomarkers to monitor treatment response and provide a deeper understanding of how this compound perturbs cellular metabolic networks.

| Omics Technology | Key Focus | Potential Application for this compound | Expected Outcome |

|---|---|---|---|

| Pharmacogenomics | Genetic variations (e.g., SNPs in CYP enzymes, receptors). | Identify patient populations with altered drug metabolism or target sensitivity. nih.gov | Personalized dosing guidelines; prediction of adverse events. |

| Proteomics | Protein expression and modification profiles in cells or tissues. | Analyze protein changes in neuronal cells following this compound exposure. | Discovery of novel mechanisms of action and biomarkers of drug effect. |

| Metabolomics | Global metabolite profiles in biofluids (plasma, urine, CSF). | Identify metabolic signatures that correlate with therapeutic response or side effects. | Biomarkers for treatment monitoring; insights into metabolic pathways affected by the drug. |

Methodological Innovations in Preclinical Development and Screening

The preclinical development and screening of antipsychotic drugs have evolved significantly. Future research on this compound and its analogues will benefit from these methodological innovations, which offer greater predictive validity for clinical outcomes. tandfonline.com

Traditional screening models for antipsychotics often relied on simple behavioral tests, such as antagonism of amphetamine-induced hyperactivity, which primarily predict efficacy against positive symptoms. tandfonline.comresearchgate.net Modern approaches utilize a multi-model strategy to assess a wider range of clinically relevant domains. tandfonline.com For new this compound analogues, preclinical screening should incorporate models that evaluate effects on negative symptoms (e.g., social interaction tests) and cognitive deficits (e.g., novel object recognition, attentional set-shifting tasks), which are poorly addressed by current medications. nih.govnih.gov

The use of in silico screening and computational chemistry is becoming indispensable in early drug discovery. jmedchem.com Virtual screening of large compound libraries against validated targets can identify promising hits, while molecular docking studies can predict the binding modes of novel this compound analogues, helping to prioritize compounds for synthesis and further testing. acs.orgnih.gov Furthermore, high-throughput screening (HTS) technologies allow for the rapid evaluation of thousands of compounds in cell-based assays, accelerating the discovery of new leads with desired activity profiles. jmedchem.com The use of zebrafish larvae as an in vivo model for high-throughput screening of toxicity and neuromodulatory activity of phenothiazine derivatives also represents an innovative and efficient approach. nih.gov

| Methodology | Traditional Approach | Innovative Approach | Advantage of Innovation |

|---|---|---|---|

| Behavioral Models | Focus on dopamine antagonist-like effects (e.g., catalepsy, stereotypy reversal). researchgate.net | Multi-domain assessment including models of negative symptoms and cognitive deficits. tandfonline.comnih.gov | Higher predictive validity for broad-spectrum antipsychotic efficacy. |

| Compound Screening | Low-throughput, often based on rational design of a few analogues. | High-throughput screening (HTS) of large, diverse compound libraries. jmedchem.com | Increased probability of discovering novel chemical scaffolds and leads. |

| Target Validation | Primarily based on receptor binding assays for known targets. | Use of genetic models (knockout/knock-in animals) and advanced cellular assays. | Provides stronger evidence for the role of a specific target in the drug's mechanism. |

| Early Discovery | Relies heavily on empirical testing of synthesized compounds. | Integration of computational modeling and in silico screening to guide synthesis. nih.gov | More efficient use of resources by prioritizing compounds with a higher likelihood of success. |

Design and Theoretical Development of Advanced Drug Delivery Systems for Phenothiazines

The therapeutic efficacy of phenothiazines like this compound can be limited by factors such as poor solubility and the need to cross the blood-brain barrier (BBB). Advanced drug delivery systems (DDS) offer a promising strategy to overcome these challenges, improve bioavailability, and enable targeted delivery. nih.gov

Nanoparticle-based systems are at the forefront of this research. Various types of nanocarriers, including polymeric nanoparticles, micelles, and liposomes, have been explored for the delivery of phenothiazine derivatives. nih.govpreprints.orgnih.gov These systems can encapsulate hydrophobic drugs like this compound, improving their solubility and stability. nih.gov For brain-targeted delivery, nanoparticles can be engineered to be of an optimal size (typically under 100-200 nm) to potentially exploit transport pathways across the BBB. nih.govmdpi.com Furthermore, administration via the intranasal route using nanosystems is being investigated as a non-invasive method to achieve direct nose-to-brain drug transport, bypassing the BBB and reducing systemic exposure. nih.govresearchgate.net

Liposomes , which are spherical vesicles composed of lipid bilayers, are particularly well-suited for delivering both hydrophobic and hydrophilic drugs. globalresearchonline.netnih.gov Surface modification of liposomes, for instance with polyethylene (B3416737) glycol (PEG) to create "stealth" liposomes, can prolong circulation time and enhance brain exposure. researchgate.net

Theoretical development and computational modeling play a crucial role in the design of these advanced DDS. Molecular modeling can be used to simulate the self-assembly of nanocarriers like micelles and to predict how this compound would be loaded into the hydrophobic core. mdpi.com These computational tools can help optimize the formulation of DDS for maximum drug loading, stability, and controlled release properties, accelerating their development and translation.

| Delivery System | Description | Typical Size Range | Key Advantages for Phenothiazines |

|---|---|---|---|

| Polymeric Micelles | Self-assembling amphiphilic copolymers with a hydrophobic core and hydrophilic shell. nih.gov | 20 - 200 nm. nih.gov | High drug loading for hydrophobic compounds; improved solubility and stability. preprints.org |

| Polymeric Nanospheres | Solid matrix systems where the drug is entrapped within the polymer structure. nih.gov | ~100 - 900 nm. nih.govnih.gov | Offers potential for controlled and sustained drug release. nih.gov |

| Liposomes | Spherical vesicles made of one or more phospholipid bilayers. nih.gov | 20 - 1000 nm. nih.gov | Biocompatible; can carry both hydrophobic and hydrophilic drugs; can be surface-modified for targeting. globalresearchonline.netnih.gov |

| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature. nih.gov | 50 - 1000 nm. | Good biocompatibility; controlled release; protection of encapsulated drug. |

| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. nih.gov | 20 - 200 nm. | High surface area for absorption; can enhance bioavailability of lipophilic drugs. |

Q & A

Q. What are the synthetic pathways and key physicochemical properties of Etymemazine?

this compound is synthesized via the reaction of methallyl chloride with dimethylamine and hydrogen chloride under anhydrous conditions, following anti-Markovnikov addition . Key properties include:

Q. How does this compound function as a histamine H₁-receptor antagonist?

this compound competitively inhibits histamine binding to H₁ receptors, evaluated via:

- In vitro : Radioligand displacement assays (³H-mepyramine in guinea pig cerebellar membranes) .

- In vivo : Histamine-induced bronchoconstriction models in guinea pigs, measuring ED₅₀ values . Data Interpretation : Compare IC₅₀ values with reference antagonists (e.g., diphenhydramine) to assess potency .

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy of this compound in dementia models?

Discrepancies may arise from variations in:

- Dosage : Species-specific metabolic differences (e.g., pigs vs. rodents) .

- Experimental Design : Lack of blinded assessment or placebo controls . Methodology : Conduct a meta-analysis of historical data, stratifying by model (e.g., scopolamine-induced amnesia vs. Aβ toxicity). Use Cohen’s d to quantify effect sizes .

Q. What experimental strategies compare this compound’s neuroleptic effects with other phenothiazines?

Design a randomized, controlled trial with:

- Variables : Receptor affinity (D₂, 5-HT₂A) measured via PET imaging.

- Outcomes : Extrapyramidal symptom incidence (e.g., tardive dyskinesia) . Statistical Approach : Multivariate ANOVA to account for covariates (age, dosage) .

Methodological Guidance

Q. How to ensure reproducibility in this compound pharmacokinetic studies?

- Chemical Verification : Use USP-grade reagents; confirm purity (>98%) via chiral HPLC .

- Protocol Standardization : Adopt OECD guidelines for in vivo absorption studies (e.g., plasma sampling at t = 0, 15, 30, 60 mins post-administration) . Data Reporting : Include raw chromatograms and pharmacokinetic parameters (Cₘₐₓ, t₁/₂) in supplementary materials .

Q. What analytical techniques identify this compound’s metabolic pathways?

- Step 1 : Administer ¹⁴C-labeled this compound to model organisms (e.g., Sprague-Dawley rats).

- Step 2 : Extract metabolites from urine/plasma via solid-phase extraction (C18 columns).

- Step 3 : Analyze using LC-MS/MS with reference standards for phase I/II metabolites . Key Challenge : Differentiate N-demethylation products from isobaric intermediates using high-resolution MS .

Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s sedative vs. neuroleptic effects?

- Principal Variables : Dose-dependent receptor selectivity (H₁ antagonism at low doses vs. D₂ blockade at high doses) .